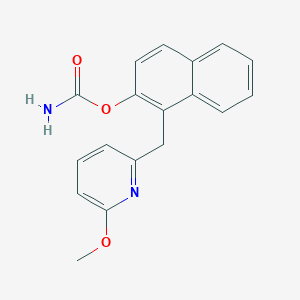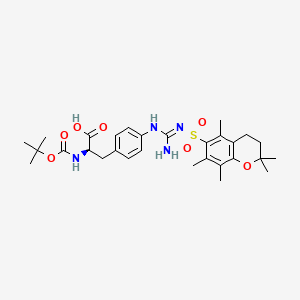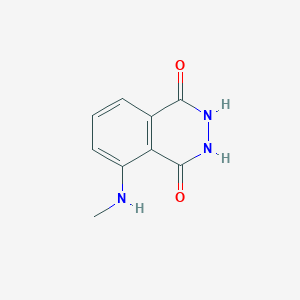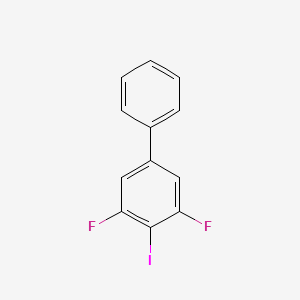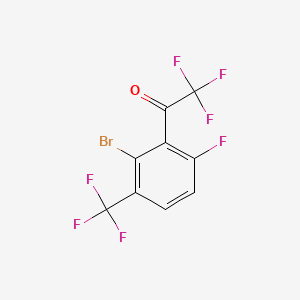
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple halogen atoms, including bromine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)phenyl compounds, followed by the introduction of the trifluoroethanone moiety through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H2BrF7O |
|---|---|
Molekulargewicht |
339.00 g/mol |
IUPAC-Name |
1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H2BrF7O/c10-6-3(8(12,13)14)1-2-4(11)5(6)7(18)9(15,16)17/h1-2H |
InChI-Schlüssel |
AMZNYUNVKRVUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



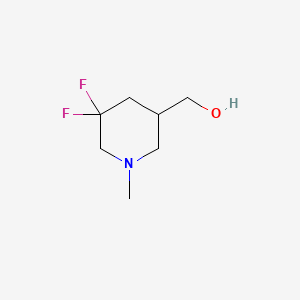
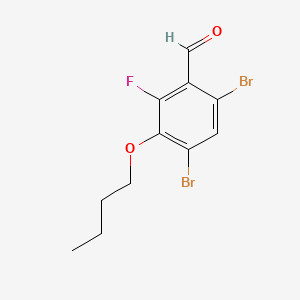
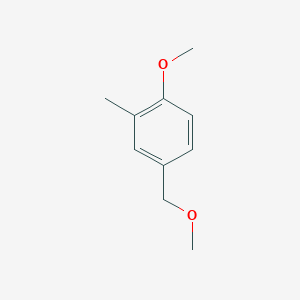



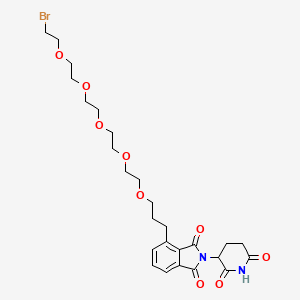

![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
